Mebezonium Iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7681-78-9 |

|---|---|

Molecular Formula |

C19H40IN2+ |

Molecular Weight |

423.4 g/mol |

IUPAC Name |

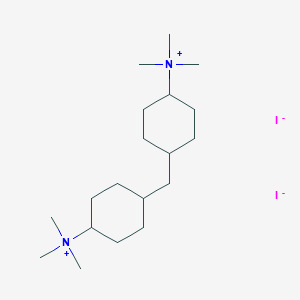

trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium;iodide |

InChI |

InChI=1S/C19H40N2.HI/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6;/h16-19H,7-15H2,1-6H3;1H/q+2;/p-1 |

InChI Key |

DCRDVAAKUAOJMY-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C.[I-].[I-] |

Canonical SMILES |

C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C.[I-] |

Other CAS No. |

7681-78-9 |

Pictograms |

Acute Toxic; Health Hazard |

Synonyms |

4,4’-Methylenebis[N,N,N-trimethyl-cyclohexanaminium Diiodide; _x000B_(Methylenedi-1,4-cyclohexylene)bis[trimethylammonium Iodide]; _x000B_4,4’-Methylenebis(cyclohexyltrimethylammonium Iodide); |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mebezonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebezonium iodide is a quaternary ammonium compound recognized for its efficacy as a muscle relaxant. Its primary pharmacological effect is the induction of skeletal muscle paralysis through the blockade of neuromuscular transmission. Although detailed quantitative data for this compound is not extensively available in publicly accessible literature, its chemical structure and described "curariform" effects strongly indicate a mechanism of action consistent with that of a non-depolarizing neuromuscular blocking agent. This guide synthesizes the inferred mechanism of action of this compound, outlines standard experimental protocols for its characterization, and provides a logical framework for its pharmacological activity at the neuromuscular junction.

Introduction

This compound is a bis-quaternary ammonium compound.[1] Its principal application in veterinary medicine is as a component of euthanasia solutions, where it induces rapid circulatory collapse and paralysis of striated skeletal and respiratory muscles.[2] The term "curariform" denotes a pharmacological action similar to that of curare, the archetypal non-depolarizing neuromuscular blocker.[2] This suggests that this compound acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) located on the motor endplate of the neuromuscular junction.

Inferred Molecular Mechanism of Action

The neuromuscular junction is the critical synapse where motor neurons transmit signals to muscle fibers, initiating contraction. The neurotransmitter acetylcholine (ACh) is released from the presynaptic terminal and binds to nAChRs on the postsynaptic muscle membrane. This binding opens the receptor's ion channel, leading to a depolarization of the muscle cell membrane known as the end-plate potential (EPP). If the EPP reaches a certain threshold, it triggers a muscle action potential, which propagates along the muscle fiber and initiates contraction.

Based on its classification as a curariform agent, this compound is inferred to act as a competitive antagonist at the muscle-type nAChR. The proposed mechanism involves the following steps:

-

Binding to the nAChR: this compound, due to its structural similarity to acetylcholine, is believed to bind to the same recognition sites on the α-subunits of the nAChR.

-

Competitive Antagonism: By occupying these binding sites, this compound prevents acetylcholine from binding. This is a competitive interaction, meaning that the binding of this compound and acetylcholine is mutually exclusive.

-

Inhibition of Depolarization: As a result of the blocked acetylcholine binding, the ion channel of the nAChR does not open. This prevents the influx of sodium ions and the subsequent depolarization of the motor endplate.

-

Muscle Paralysis: The inability to generate an end-plate potential of sufficient magnitude to trigger a muscle action potential results in the failure of neuromuscular transmission and, consequently, flaccid paralysis of the skeletal muscle.

This mechanism is characteristic of non-depolarizing neuromuscular blocking agents. The onset and duration of action would be dependent on the concentration of this compound at the neuromuscular junction and its pharmacokinetic properties.

Signaling Pathway Diagram

Quantitative Data

Extensive searches of scientific databases did not yield specific quantitative pharmacological data for this compound, such as binding affinity (Ki, IC50) for nicotinic acetylcholine receptors or potency (EC50) for muscle relaxation. The tables below are structured to present such data, which would be essential for a complete pharmacological profile. The values are currently listed as "Not Available (N/A)" and serve as a template for future research.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Receptor Subtype | Value |

| Ki (Inhibition Constant) | Muscle-type nAChR | N/A |

| IC50 (Half-maximal Inhibitory Concentration) | Muscle-type nAChR | N/A |

Table 2: In Vitro Potency of this compound

| Assay | Parameter | Value |

| Isolated Nerve-Muscle Preparation | EC50 (Half-maximal Effective Concentration for twitch inhibition) | N/A |

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to characterize the neuromuscular blocking activity of this compound. These protocols are based on standard practices in pharmacology for this class of compounds.

Radioligand Binding Assay for nAChR Affinity

This assay would determine the binding affinity of this compound for the nicotinic acetylcholine receptor.

Methodology:

-

Membrane Preparation: Isolate membranes rich in nAChRs, typically from the electric organ of Torpedo species or from cell lines expressing the desired receptor subtype.

-

Radioligand: Use a radiolabeled antagonist with high affinity for the nAChR, such as [3H]-α-bungarotoxin.

-

Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

In Vitro Nerve-Muscle Preparation for Potency Determination

This experiment would assess the functional potency of this compound in inhibiting muscle contraction.

Methodology:

-

Tissue Preparation: Isolate a nerve-muscle preparation, such as the rat phrenic nerve-hemidiaphragm. Mount the preparation in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen.

-

Stimulation: Stimulate the phrenic nerve with supramaximal electrical pulses at a fixed frequency (e.g., 0.1 Hz) to elicit muscle twitches.

-

Tension Measurement: Record the isometric twitch tension using a force transducer.

-

Drug Application: After a stable baseline is established, add increasing cumulative concentrations of this compound to the organ bath.

-

Data Analysis: Measure the percentage inhibition of twitch tension at each concentration. Plot the percentage inhibition against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC50.

Electrophysiological Recording of End-Plate Potentials

This technique would provide direct evidence of the effect of this compound on synaptic transmission.

Methodology:

-

Preparation: Use an isolated nerve-muscle preparation as described above.

-

Microelectrode Recording: Impale a muscle fiber near the endplate region with a glass microelectrode to record the membrane potential.

-

Nerve Stimulation: Stimulate the motor nerve to evoke end-plate potentials (EPPs). To prevent muscle contraction from dislodging the electrode, experiments can be performed in the presence of a low concentration of a muscle relaxant or by voltage-clamping the muscle fiber.

-

Drug Perfusion: Perfuse the preparation with a solution containing this compound.

-

Data Acquisition and Analysis: Record the amplitude of the EPPs before and after the application of this compound. A reduction in EPP amplitude would be indicative of postsynaptic blockade.

Experimental Workflow Diagram

Conclusion

References

In Vitro Pharmacological Profile of Mebezonium Iodide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebezonium iodide is a quaternary ammonium compound recognized for its properties as a muscle relaxant and antiseptic.[1] As a member of this chemical class, its primary pharmacological effect is anticipated to be the blockade of neuromuscular transmission.[1] This technical guide provides a comprehensive overview of the likely in vitro pharmacological profile of this compound, based on the established characteristics of quaternary ammonium neuromuscular blocking agents. Due to a scarcity of publicly available in vitro studies specifically on this compound, this document synthesizes information from related compounds and general pharmacological principles to postulate its mechanism of action and relevant experimental evaluation. This guide also outlines a representative experimental protocol for assessing neuromuscular blockade in vitro and provides visualizations of the underlying signaling pathway and experimental workflow.

Introduction

This compound is a quaternary ammonium salt.[1] Compounds of this class are structurally characterized by a positively charged nitrogen atom with four organic substituents. This structural feature is crucial for their interaction with biological targets, most notably the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. The primary clinical application of many quaternary ammonium compounds is as neuromuscular blocking agents, which are essential in anesthesia to induce muscle relaxation.

This document aims to provide an in-depth technical guide on the core in vitro pharmacological profile of this compound. Given the limited specific data on this compound, the profile is largely inferred from the well-established pharmacology of related neuromuscular blockers.

Postulated Mechanism of Action: Neuromuscular Blockade

The muscle relaxant effect of this compound is attributed to its action at the neuromuscular junction.[1] The proposed mechanism is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs).

Signaling Pathway of Neuromuscular Transmission and Blockade

The following diagram illustrates the normal process of neuromuscular transmission and the proposed site of action for a competitive antagonist like this compound.

In normal function, acetylcholine (ACh) released from the presynaptic terminal binds to nAChRs on the muscle fiber, leading to depolarization and muscle contraction. This compound, as a competitive antagonist, is hypothesized to bind to the same receptors without activating them, thereby preventing ACh from binding and initiating muscle contraction.

Quantitative In Vitro Pharmacological Data

A comprehensive search of the scientific literature did not yield specific quantitative in vitro pharmacological data for this compound, such as receptor binding affinities (Ki), or functional assay metrics (IC50, EC50). Therefore, a data table for these parameters cannot be provided at this time. The characterization of such parameters would require dedicated in vitro studies.

Experimental Protocols for In Vitro Assessment

To characterize the neuromuscular blocking activity of a compound like this compound, an isolated nerve-muscle preparation assay is a standard and effective method.

Isolated Phrenic Nerve-Diaphragm Preparation (Rat)

This ex vivo model allows for the direct assessment of a compound's effect on neuromuscular transmission and muscle contractility.

Materials and Reagents:

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)

-

Carbogen gas (95% O2, 5% CO2)

-

This compound stock solution

-

Standard agonists (e.g., Acetylcholine) and antagonists (e.g., d-tubocurarine)

-

Organ bath system with isometric force transducers

-

Stimulator for nerve stimulation

-

Data acquisition system

Procedure:

-

Preparation Dissection: The rat is euthanized, and the diaphragm with the attached phrenic nerve is carefully dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.

-

Equilibration: The preparation is allowed to equilibrate for at least 30-60 minutes under a resting tension of 1-2 g. During this period, the muscle is stimulated indirectly via the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 Hz, 0.5 ms duration).

-

Control Responses: Stable baseline contractile responses to nerve stimulation are recorded.

-

Compound Administration: this compound is added to the organ bath in a cumulative or non-cumulative manner to establish a concentration-response curve.

-

Data Recording: The inhibitory effect of this compound on the twitch response is recorded. The percentage of inhibition of the baseline contraction is calculated for each concentration.

-

Data Analysis: The concentration-response data is plotted, and the IC50 value (the concentration of the compound that produces 50% of the maximal inhibition) is determined using non-linear regression analysis.

-

Washout: The preparation is washed with fresh Krebs-Henseleit solution to observe the reversibility of the neuromuscular blockade.

-

Determination of Mechanism: To confirm competitive antagonism, Schild analysis can be performed by generating concentration-response curves to an agonist (e.g., acetylcholine in a preparation with inhibited acetylcholinesterase) in the presence of increasing concentrations of this compound.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an isolated muscle preparation experiment.

Conclusion

References

Mebezonium Iodide: A Technical Deep Dive into its Discovery and Developmental History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebezonium iodide is a quaternary ammonium compound recognized for its potent neuromuscular blocking properties. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its synthesis, pharmacological evaluation, and mechanism of action. The information is presented to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

This compound, chemically known as (methylenedi-1,4-cyclohexylene)bis(trimethylammonium iodide), is a bis-quaternary ammonium compound.[1] Such compounds have been a cornerstone in the development of neuromuscular blocking agents, a class of drugs that reversibly inhibit neurotransmission at the neuromuscular junction, leading to skeletal muscle relaxation. The history of this compound is intrinsically linked to the broader exploration of synthetic curare-like agents in the mid-20th century. While the precise timeline and the specific researchers behind its initial synthesis remain to be definitively established through publicly accessible records, its primary application has been in veterinary medicine as a component of the euthanasia solution T-61.[2]

Chemical Properties and Synthesis

This compound is a white to off-white crystalline powder that is soluble in water.[1] Its structure, featuring two quaternary ammonium heads separated by a rigid cyclohexyl-methylene-cyclohexyl spacer, is crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium;diiodide | PubChem |

| Chemical Formula | C₁₉H₄₀I₂N₂ | [2] |

| Molecular Weight | 550.3 g/mol | [2] |

| CAS Number | 7681-78-9 |

General Synthesis Pathway

Experimental Protocol: Synthesis of (Methylenedi-4,1-cyclohexylene)bis(trimethylamine)

-

Preparation of the Diamine Precursor: The synthesis would likely commence with the preparation of the diamine precursor, 4,4'-methylenebis(cyclohexylamine).

-

Reductive Amination: This precursor could be synthesized via the reductive amination of 4,4'-methylenebis(cyclohexanone) with ammonia.

-

Methylation: The resulting primary diamine would then be exhaustively methylated. A common method for this is the Eschweiler-Clarke reaction, using formaldehyde and formic acid, to yield the tertiary diamine, 4,4'-methylenebis(N,N-dimethylcyclohexylamine).

-

Quaternization: The final step involves the quaternization of the tertiary diamine with an excess of methyl iodide. The reaction would typically be carried out in a polar solvent, such as acetonitrile or a similar solvent, to facilitate the formation of the bis-quaternary ammonium iodide salt, this compound. The product would then be isolated and purified by recrystallization.

Pharmacological Profile and Mechanism of Action

This compound functions as a non-depolarizing neuromuscular blocking agent. Its mechanism of action is analogous to that of other curariform drugs, which act as competitive antagonists to acetylcholine (ACh) at the nicotinic receptors on the motor endplate of the neuromuscular junction.

Mechanism of Neuromuscular Blockade

-

Competition with Acetylcholine: this compound, due to its structural similarity to acetylcholine with two cationic heads, binds to the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.

-

Prevention of Depolarization: By occupying the receptor sites, it prevents the binding of acetylcholine released from the presynaptic nerve terminal. This inhibition prevents the depolarization of the motor endplate.

-

Muscle Paralysis: The lack of endplate depolarization means that an action potential is not generated in the muscle fiber, leading to the inhibition of muscle contraction and resulting in flaccid paralysis.

Use in T-61

This compound is a key component of the veterinary euthanasia solution T-61, where it is combined with embutramide (a central nervous system depressant) and tetracaine (a local anesthetic). In this formulation, this compound induces rapid circulatory collapse and paralysis of skeletal and respiratory muscles. It is important to note that due to its paralytic action, T-61 is intended for use only in unconscious animals to prevent distress.

Historical Context and Development

The development of synthetic neuromuscular blocking agents surged in the post-World War II era, driven by the desire for safer and more reliable alternatives to curare. The pioneering work of researchers in the United Kingdom and the United States established the structure-activity relationship for bis-quaternary ammonium compounds, demonstrating that the distance between the two nitrogen atoms was a critical determinant of potency and mechanism of action.

While the specific origins of this compound are not well-documented in readily available scientific literature, its development can be situated within this broader context of pharmaceutical research. The German pharmaceutical company Hoechst AG (now part of Sanofi) is a likely candidate for its development, given that the earliest reports of T-61 use emerged from West Germany in the 1960s.

Quantitative Pharmacological Data

Detailed quantitative data from the initial preclinical studies of this compound are not widely published. However, data from studies on the combined formulation, T-61, provide some insight into its potency.

Table 2: Dosage of T-61 for Euthanasia in Dogs

| Component | Concentration in T-61 | Dosage (mg/kg) |

| Embutramide | 200 mg/mL | 60 mg/kg |

| This compound | 50 mg/mL | 15 mg/kg |

| Tetracaine Hydrochloride | 5 mg/mL | 1.5 mg/kg |

Data derived from the recommended intravenous dosage of 0.3 mL/kg for dogs.

Experimental Evaluation of Neuromuscular Blocking Activity

The pharmacological evaluation of a novel neuromuscular blocking agent like this compound would have involved a series of in vivo and in vitro experiments to characterize its potency, onset and duration of action, and mechanism of action.

Experimental Protocol: In Vivo Evaluation in an Anesthetized Animal Model (e.g., Cat or Rabbit)

-

Animal Preparation: The animal would be anesthetized, and a tracheal tube inserted for artificial respiration. The sciatic nerve would be isolated and fitted with electrodes for stimulation. The contraction of the tibialis anterior muscle would be measured using a force transducer.

-

Drug Administration: this compound would be administered intravenously at varying doses.

-

Nerve Stimulation: The sciatic nerve would be stimulated with supramaximal square-wave pulses to elicit muscle contractions.

-

Data Recording: The force of muscle contraction would be recorded before and after drug administration to determine the extent and duration of neuromuscular blockade.

-

Antagonism Studies: To confirm a non-depolarizing mechanism, an anticholinesterase agent such as neostigmine would be administered to observe the reversal of the neuromuscular block.

References

An In-depth Technical Guide to Mebezonium Iodide Analogues and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebezonium iodide, a bis-quaternary ammonium compound, is recognized for its activity as a neuromuscular blocking agent and an antiseptic.[1] Its characteristic structure, featuring two quaternary ammonium heads separated by a rigid methylene-bridged dicyclohexyl backbone, serves as a foundational scaffold for the exploration of novel analogues with potentially enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the core principles governing the synthesis, properties, and evaluation of this compound analogues, drawing upon the broader understanding of bis-quaternary ammonium neuromuscular blockers.

The primary mechanism of action for neuromuscular blockers in this class involves the competitive antagonism of acetylcholine (ACh) at the nicotinic receptors on the postsynaptic membrane of the motor endplate. This binding prevents the depolarization of the muscle fiber, leading to muscle paralysis. The distance between the two quaternary nitrogen atoms is a critical determinant of potency and selectivity for the nicotinic acetylcholine receptor (nAChR).

This guide will delve into the structure-activity relationships, potential synthetic strategies, and the requisite experimental protocols for the evaluation of novel this compound analogues.

Structure-Activity Relationships (SAR) of Bis-Quaternary Ammonium Neuromuscular Blockers

The pharmacological activity of bis-quaternary ammonium compounds like this compound is intrinsically linked to their molecular architecture. Key structural features that influence their potency, duration of action, and side-effect profile include:

-

Interonium Distance: The distance between the two quaternary nitrogen atoms is a crucial factor for effective binding to the nicotinic acetylcholine receptor. For many neuromuscular blockers, an optimal interonium distance is believed to be around 10-12 Å, corresponding to the distance between the anionic sites on the two alpha subunits of the nAChR.

-

Structure of the Spacer: The rigidity and nature of the spacer connecting the two quaternary heads significantly impact the compound's flexibility and ability to adopt the optimal conformation for receptor binding. In this compound, the (methylenedi-1,4-cyclohexylene) group provides a rigid and bulky spacer. Analogues can be designed by modifying this spacer, for instance, by replacing the cyclohexyl rings with phenyl rings or other cyclic systems, or by altering the length and nature of the bridging group.

-

Substituents on the Quaternary Nitrogen: The size and nature of the alkyl groups on the quaternary nitrogen atoms influence the compound's affinity for the receptor and can affect its pharmacokinetic properties. Typically, trimethylammonium or triethylammonium groups are employed.

Data on Structurally Related Analogues

| Compound Class | Spacer Structure | Key Findings |

| Phenylene-polymethylene bis-ammonium (PMBA) derivatives | Phenylene ring with polymethylene chains | - Potency is influenced by the position of substitution on the phenylene ring (p- > o- > m-).- Triethylammonium derivatives are generally more potent than trimethylammonium derivatives.- The nature of the atom linking the polymethylene chain to the phenylene ring (e.g., CH2, O, S) affects activity. |

| Steroidal bis-quaternary ammonium compounds | Rigid steroid nucleus | - The distance between the two quaternary nitrogens is fixed by the steroid scaffold.- Modifications to the steroid structure can fine-tune potency and duration of action. |

Experimental Protocols

The evaluation of novel this compound analogues requires a combination of in vitro and in vivo experimental procedures to characterize their pharmacological and toxicological profiles.

In Vitro Evaluation

1. Receptor Binding Assays:

-

Objective: To determine the affinity of the analogues for the nicotinic acetylcholine receptor.

-

Methodology:

-

Preparation of Receptor-Rich Membranes: Homogenize tissues rich in nAChRs (e.g., electric organ of Torpedo californica or mammalian muscle tissue) in a suitable buffer. Centrifuge the homogenate to pellet the membrane fraction. Resuspend the pellet in a fresh buffer.

-

Radioligand Binding: Incubate the membrane preparation with a radiolabeled ligand known to bind to the nAChR (e.g., ³H-α-bungarotoxin) in the presence of varying concentrations of the test compound.

-

Separation and Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand).

-

2. Isolated Nerve-Muscle Preparations:

-

Objective: To assess the neuromuscular blocking potency and mechanism of action (depolarizing vs. non-depolarizing) of the analogues.

-

Methodology:

-

Preparation: Dissect a nerve-muscle preparation (e.g., rat phrenic nerve-hemidiaphragm, chick biventer cervicis muscle) and mount it in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Stimulation and Recording: Stimulate the motor nerve with supramaximal electrical pulses and record the resulting muscle contractions using an isometric force transducer.

-

Drug Administration: Add cumulative concentrations of the test compound to the organ bath and record the inhibition of the twitch response.

-

Data Analysis: Determine the EC50 value (the concentration of the analogue that produces 50% of the maximal inhibition of the twitch response). To differentiate between depolarizing and non-depolarizing block, observe the response to a tetanic stimulus and the effect of anticholinesterase agents like neostigmine.

-

In Vivo Evaluation

1. Head-Drop Assay in Mice:

-

Objective: To determine the in vivo potency (ED50) of the neuromuscular blocking agents.

-

Methodology:

-

Animal Preparation: Use healthy mice of a specific strain and weight range.

-

Drug Administration: Administer the test compound intravenously (e.g., via the tail vein) at various doses to different groups of mice.

-

Observation: Observe the mice for the "head-drop" response, which is the inability of the mouse to lift its head for a defined period, indicating neck muscle paralysis.

-

Data Analysis: Calculate the ED50 value (the dose of the analogue that produces the head-drop response in 50% of the animals) using probit analysis.

-

2. Anesthetized Cat/Dog/Monkey Preparations:

-

Objective: To evaluate the neuromuscular blocking activity, duration of action, and cardiovascular side effects in a larger animal model.

-

Methodology:

-

Animal Preparation: Anesthetize the animal and maintain anesthesia throughout the experiment. Cannulate a peripheral vein for drug administration and an artery for blood pressure monitoring. Record the electrocardiogram (ECG).

-

Neuromuscular Monitoring: Stimulate a peripheral motor nerve (e.g., the ulnar nerve) and record the evoked muscle twitches of a corresponding muscle (e.g., the tibialis anterior).

-

Drug Administration: Administer a bolus dose of the test compound and monitor the onset and duration of neuromuscular block.

-

Cardiovascular Monitoring: Continuously monitor blood pressure, heart rate, and ECG for any drug-induced changes.

-

Data Analysis: Determine the dose-response relationship for neuromuscular blockade, the duration of action at different dose levels, and the extent of any cardiovascular side effects.

-

Mandatory Visualizations

Signaling Pathway of Neuromuscular Transmission Blockade

Caption: Mechanism of neuromuscular blockade by this compound analogues.

General Experimental Workflow for Analogue Evaluation

Caption: A typical workflow for the pharmacological evaluation of novel neuromuscular blocking agents.

Conclusion

The development of novel this compound analogues presents a promising avenue for the discovery of new neuromuscular blocking agents with improved clinical profiles. A thorough understanding of the structure-activity relationships within the broader class of bis-quaternary ammonium compounds is essential for the rational design of new molecules. Rigorous in vitro and in vivo testing, following established experimental protocols, is critical for the comprehensive evaluation of their potency, mechanism of action, and safety. The systematic application of the principles and methodologies outlined in this guide will facilitate the identification of lead candidates with the potential for further preclinical and clinical development.

References

Identifying Novel Protein Targets for Mebezonium Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebezonium Iodide is a quaternary ammonium compound recognized for its activity as a muscle relaxant and antiseptic, primarily understood to function by blocking neuromuscular transmission.[1] While its general pharmacological effects, such as inducing muscle paralysis and circulatory collapse, are documented, particularly in the context of its use in the veterinary euthanasia solution T-61, the specific molecular protein targets remain largely uncharacterized.[2] This technical guide outlines a comprehensive strategy for the systematic identification and validation of novel protein targets for this compound. The proposed workflow integrates established and cutting-edge methodologies in chemical proteomics, biophysical assays, and computational approaches to provide a multi-faceted framework for elucidating its mechanism of action at the molecular level. This document provides detailed experimental protocols and data presentation strategies to facilitate further research and development.

Introduction

This compound is a quaternary ammonium compound with known neuromuscular blocking properties.[1] Its structural relative, Tibezonium Iodide, is known to interact with cell surface receptors and ion channels, suggesting that this compound may also have a range of molecular targets that mediate its physiological effects.[3] The identification of these protein targets is a critical step in understanding its complete pharmacological profile, potential therapeutic applications, and toxicological liabilities. This guide presents a systematic approach to deorphanize this compound, moving from broad, proteome-wide screening to specific target validation.

Proposed Integrated Workflow for Target Identification

A multi-pronged approach is recommended to maximize the probability of identifying and validating novel protein targets. This workflow combines both in vitro and in situ methods.

References

Preliminary Toxicological Profile of Mebezonium Iodide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available toxicological information on Mebezonium Iodide. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Significant data gaps exist in the publicly accessible literature regarding the full toxicological profile of this compound.

Executive Summary

This compound is a quaternary ammonium compound recognized for its potent neuromuscular blocking activity. It functions as a competitive antagonist at nicotinic acetylcholine receptors, leading to skeletal muscle paralysis. This property has led to its use in veterinary medicine as a component of euthanasia solutions.[1][2] Toxicological data is sparse and primarily derived from safety data sheets for formulations and reports on combination products. The available information indicates that this compound is highly toxic via the oral route and may cause damage to the nervous system and muscles.[3][4] There is a notable absence of publicly available in-depth studies on subacute toxicity, chronic toxicity, and genotoxicity. This guide synthesizes the existing data, outlines the compound's mechanism of action, and highlights areas where further research is critically needed.

Acute Toxicity

The primary data available for the acute toxicity of this compound are summarized below. These values indicate significant toxicity, particularly following intravenous administration.

Quantitative Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | 200 - 300 mg/kg | [3][5][6] |

| LC50 | Dog | Intravenous | 15 mg/kg | [3][6] |

Experimental Protocols

Detailed experimental protocols for the studies that generated the LD50 and LC50 values cited above are not available in the public domain. For context, a general workflow for an acute oral toxicity study (akin to OECD Guideline 423) is provided below.

Caption: Generalized workflow for an acute oral toxicity study.

Target Organ Toxicity

Safety data sheets consistently identify the nervous system and muscles as the primary target organs for this compound.[3][4] This is a direct consequence of its mechanism of action as a neuromuscular blocking agent.

Genotoxicity

There are no publicly available studies assessing the genotoxic potential of this compound. Standard genotoxicity screening assays include the Ames test (bacterial reverse mutation), in vitro chromosomal aberration assay, and in vivo micronucleus test. The absence of this data represents a significant gap in the toxicological profile of the compound.

Below are diagrams illustrating the general workflows for these standard assays.

Caption: General workflow for a bacterial reverse mutation (Ames) test.

References

Mebezonium Iodide: An In-Depth Technical Guide on its Antiseptic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mebezonium Iodide

This compound is a quaternary ammonium compound.[1] While it is more frequently cited for its neuromuscular blocking activities, particularly as a component in the veterinary euthanasia solution T-61, it is also recognized for its antiseptic properties.[1] As a cationic surfactant, this compound is utilized in some disinfectants and topical applications.[1] Its chemical structure, featuring a positively charged nitrogen atom within a complex organic framework, is characteristic of QACs known for their antimicrobial action.

Core Mechanism of Antiseptic Action

The antiseptic properties of this compound are attributable to its nature as a quaternary ammonium compound. The generally accepted mechanism of action for QACs involves the disruption of microbial cell membranes.

The cationic head of the this compound molecule is electrostatically attracted to the negatively charged components of bacterial cell walls and membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial binding is followed by the insertion of the hydrophobic portions of the molecule into the lipid bilayer. This process disrupts the structural integrity and fluidity of the membrane, leading to the leakage of essential intracellular components like potassium ions and nucleotides, and ultimately resulting in cell death.

Caption: General mechanism of action for Quaternary Ammonium Compounds.

Quantitative Data on Antiseptic Properties

Specific quantitative data for this compound, such as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) against a range of microorganisms, are not available in the reviewed literature. The following table illustrates how such data would be presented. The values are placeholders and are intended to serve as a template for the presentation of empirical data upon experimental determination.

| Microorganism | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (ZOI) (mm) |

| Staphylococcus aureus | Positive | Data not available | Data not available |

| Streptococcus pyogenes | Positive | Data not available | Data not available |

| Escherichia coli | Negative | Data not available | Data not available |

| Pseudomonas aeruginosa | Negative | Data not available | Data not available |

| Candida albicans | N/A (Fungus) | Data not available | Data not available |

Experimental Protocols

The following are detailed, standardized protocols for determining the antiseptic properties of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland standard

-

Sterile pipettes and tips

-

Incubator

Procedure:

-

Preparation of this compound Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculum Preparation:

-

Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation:

-

Add 100 µL of the diluted microbial inoculum to each well, bringing the total volume to 200 µL.

-

Include a positive control (broth and inoculum, no drug) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

-

Interpretation:

-

The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

-

Caption: Workflow for MIC determination via broth microdilution.

Determination of Zone of Inhibition (ZOI) via Agar Disk Diffusion

This method assesses the extent to which an antimicrobial agent inhibits microbial growth on an agar surface.

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solutions of varying concentrations

-

Sterile Petri dishes with appropriate agar (e.g., Mueller-Hinton Agar)

-

Microbial inoculum standardized to 0.5 McFarland standard

-

Sterile swabs

-

Incubator

-

Calipers or a ruler

Procedure:

-

Plate Preparation:

-

Dip a sterile swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess liquid.

-

Evenly streak the swab over the entire surface of the agar plate in three directions to ensure confluent growth.

-

-

Disk Preparation and Application:

-

Impregnate sterile filter paper disks with a known concentration of this compound solution.

-

Allow the disks to dry under sterile conditions.

-

Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

-

Include a control disk impregnated with the solvent used to dissolve the this compound.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Interpretation:

-

Measure the diameter of the clear zone of no growth around each disk in millimeters. This is the zone of inhibition.

-

Conclusion

This compound, as a quaternary ammonium compound, is expected to exhibit broad-spectrum antiseptic properties by disrupting microbial cell membranes. While its primary application in the literature is in a non-antiseptic context, its chemical nature strongly suggests antimicrobial potential. The lack of specific quantitative data necessitates empirical investigation. The standardized protocols for MIC and ZOI determination provided in this guide offer a robust framework for researchers to systematically evaluate and quantify the antiseptic efficacy of this compound against a range of clinically relevant microorganisms. Such studies are crucial for substantiating its potential use in antiseptic formulations and for understanding its full pharmacological profile.

References

Mebezonium Iodide: An In-depth Technical Guide on its Effects on Cholinergic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes. These include voluntary muscle contraction, autonomic nervous system regulation, and various functions within the central nervous system. Cholinergic signaling is primarily mediated by two classes of receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). Mebezonium iodide, a synthetic bis-quaternary ammonium salt, exerts its primary influence on the peripheral nervous system, specifically at the neuromuscular junction (NMJ).[1] Its structural characteristics suggest a competitive antagonistic interaction with nAChRs, leading to muscle relaxation.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | (Methylenedi-1,4-cyclohexylene)bis(trimethylammonium iodide) | [1] |

| CAS Number | 7681-78-9 | [1] |

| Molecular Formula | C₁₉H₄₀I₂N₂ | [1] |

| Molecular Weight | 550.34 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

Mechanism of Action on the Cholinergic System

Based on its structure as a bis-quaternary ammonium compound, the primary mechanism of action of this compound is the competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The two quaternary ammonium groups in the this compound molecule are crucial for its activity. These positively charged nitrogens mimic the quaternary ammonium group of acetylcholine, allowing the molecule to bind to the acetylcholine binding sites on the α-subunits of the nicotinic receptors located on the motor endplate. Due to its bulky structure and the distance between the two quaternary nitrogens, this compound likely acts as a competitive antagonist, preventing acetylcholine from binding and thereby inhibiting the depolarization of the muscle cell membrane. This leads to a flaccid paralysis of skeletal muscle.

Signaling Pathway: Neuromuscular Junction Blockade by this compound

Caption: Competitive antagonism of nAChRs by this compound.

Potential Effects on Cholinesterases

Some quaternary ammonium compounds are known to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[2] While there is no direct evidence to quantify the AChE inhibitory activity of this compound, a weak inhibition could potentially contribute to its overall pharmacological profile by initially increasing the synaptic concentration of acetylcholine before the onset of the neuromuscular block.

Structure-Activity Relationships (SAR)

The neuromuscular blocking activity of bis-quaternary ammonium compounds is highly dependent on their structural features:

-

Inter-onium Distance: The distance between the two quaternary nitrogen atoms is a critical determinant of potency and selectivity for nicotinic receptors at the neuromuscular junction. This distance influences the ability of the molecule to effectively bridge and block the two acetylcholine binding sites on the receptor.

-

Nature of the Central Moiety: The rigidity and chemical nature of the structure connecting the two quaternary heads (in the case of this compound, a methylenedi-1,4-cyclohexylene group) influences the compound's flexibility and its interaction with the receptor.

-

Groups on the Quaternary Nitrogen: The trimethylammonium groups are generally optimal for high affinity to nicotinic receptors.

Experimental Protocols for Studying Cholinergic Effects

While specific experimental data for this compound is lacking, the following are standard methodologies used to characterize the effects of neuromuscular blocking agents on the cholinergic system.

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the interaction of a compound with specific subtypes of ion channels, such as nicotinic acetylcholine receptors, expressed in a controlled environment.

Workflow:

-

Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

-

cRNA Injection: Inject cRNA encoding the desired nicotinic acetylcholine receptor subunits (e.g., adult muscle type: α1, β1, δ, ε) into the oocytes.

-

Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Apply acetylcholine to elicit an inward current mediated by the expressed nAChRs.

-

Co-apply or pre-apply this compound with acetylcholine to determine its effect on the acetylcholine-induced current.

-

-

Data Analysis: Construct dose-response curves to determine the IC50 (half-maximal inhibitory concentration) of this compound.

Experimental Workflow: Two-Electrode Voltage Clamp

Caption: Workflow for Two-Electrode Voltage Clamp experiments.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method to determine the inhibitory potential of a compound against acetylcholinesterase.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of acetylthiocholine iodide (ATCI), a substrate for AChE.

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Prepare a solution of purified acetylcholinesterase.

-

Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, AChE solution, and different concentrations of this compound.

-

Incubate for a defined period to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding ATCI and DTNB.

-

-

Measurement:

-

AChE hydrolyzes ATCI to thiocholine and acetate.

-

Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

-

Measure the absorbance of the yellow product over time using a microplate reader at 412 nm.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction.

-

Determine the percentage of inhibition for each concentration of this compound.

-

Calculate the IC50 value from the dose-response curve.

-

Pharmacokinetics and Pharmacodynamics

As a quaternary ammonium compound, this compound is expected to have low lipid solubility. This characteristic generally limits its ability to cross the blood-brain barrier, confining its effects primarily to the peripheral nervous system.[3] Its onset of action is likely rapid following intravenous administration, and its duration of action would be influenced by its rate of redistribution and elimination.

Toxicological Profile

This compound is a component of the veterinary euthanasia solution Tanax (also known as T-61), where it contributes to rapid muscle paralysis, including the respiratory muscles.[4][5] In cases of accidental human exposure or intentional misuse, the primary toxic effect is respiratory arrest due to its neuromuscular blocking activity.

Conclusion

This compound is a potent neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors. Its bis-quaternary ammonium structure is key to its mechanism of action. While specific quantitative data on its receptor affinity and enzyme inhibition are not widely available, its functional effects are consistent with those of other well-characterized neuromuscular blockers. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this compound and similar compounds, which is crucial for a comprehensive understanding of their pharmacological and toxicological profiles. Further research is warranted to elucidate the precise binding kinetics and receptor subtype selectivity of this compound to better characterize its effects on the cholinergic system.

References

- 1. CAS 7681-78-9: this compound | CymitQuimica [cymitquimica.com]

- 2. The pharmacological actions of some polymethylene-bis-(hydroxyethyl)-dimethyl-ammonium compounds on cholinergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US9980941B2 - Quaternary ammonium anti-cholinergic muscarinic receptor antagonists - Google Patents [patents.google.com]

- 4. Distribution of embutramide and this compound in a suicide after tanax injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Embutramide, a Component of Tanax(®) (T-61) as a New Drug of Abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mebezonium Iodide in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the investigation of Mebezonium Iodide's effects in a cell culture setting. This compound is a quaternary ammonium compound. While specific data on its application in cell culture is limited, this protocol outlines a comprehensive approach to characterizing its cytotoxic effects and elucidating its potential mechanism of action, drawing from the known properties of this chemical class. The protocols provided herein detail methodologies for assessing cell viability, membrane integrity, apoptosis, and mitochondrial function.

Introduction

This compound is a bis-quaternary ammonium compound. Quaternary ammonium compounds (QACs) are a class of substances that are known for their membrane-active properties.[1][2] The general mechanism of action for QACs involves an initial electrostatic interaction between the positively charged quaternary nitrogen and the negatively charged components of the cell membrane, such as phospholipids.[1][3] This is followed by the insertion of hydrophobic alkyl chains into the lipid bilayer, leading to a loss of membrane integrity, disruption of membrane potential, and ultimately, cell death.[2][4] In eukaryotic cells, this can trigger apoptotic pathways, often involving mitochondrial dysfunction.[4]

These protocols are designed to enable researchers to systematically evaluate the in vitro effects of this compound on a selected cell line.

Quantitative Data Summary

The following tables present a template for the expected quantitative data from the described experiments. Note: The values provided are for illustrative purposes only and will need to be determined experimentally.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Treatment Duration (hours) | IC50 (µM) | Assay Method |

| HeLa | 24 | User-defined | MTT Assay |

| HeLa | 48 | User-defined | MTT Assay |

| A549 | 24 | User-defined | MTT Assay |

| A549 | 48 | User-defined | MTT Assay |

Table 2: Effect of this compound on Membrane Integrity and Apoptosis

| Treatment | Concentration (µM) | LDH Release (% of Control) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |

| Vehicle Control | 0 | 100 | User-defined | User-defined |

| This compound | IC50/2 | User-defined | User-defined | User-defined |

| This compound | IC50 | User-defined | User-defined | User-defined |

| This compound | IC50*2 | User-defined | User-defined | User-defined |

Experimental Protocols

General Cell Culture and Maintenance

-

Cell Lines: A suitable cancer cell line (e.g., HeLa, A549) should be used.

-

Culture Medium: Use the recommended medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Create serial dilutions in the complete culture medium.

-

Treatment: Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for 24 and 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[5]

Protocol 2: Membrane Integrity Assessment (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

-

Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

-

Controls: Include a vehicle control (spontaneous LDH release) and a positive control (maximum LDH release, achieved by lysing the cells with a lysis buffer provided in the kit).

-

Supernatant Collection: After the incubation period, carefully collect the supernatant from each well.

-

LDH Reaction: Perform the LDH reaction according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit.

-

Absorbance Reading: Measure the absorbance at the recommended wavelength.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Protocol 3: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound at various concentrations (e.g., IC50/2, IC50, and IC50*2) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the samples using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 4: Mitochondrial Membrane Potential (ΔΨm) Assessment

A decrease in mitochondrial membrane potential is a hallmark of early apoptosis.[7][8] This can be measured using fluorescent dyes like JC-1 or Rhodamine 123.

-

Cell Seeding and Treatment: Follow step 1 from the Annexin V/PI staining protocol.

-

Staining: After treatment, incubate the cells with a mitochondrial membrane potential-sensitive dye (e.g., JC-1) according to the manufacturer's instructions.

-

Analysis: Analyze the cells using a flow cytometer or a fluorescence microscope. Healthy cells with high ΔΨm will exhibit a different fluorescence signal (e.g., red for JC-1 aggregates) compared to apoptotic cells with low ΔΨm (e.g., green for JC-1 monomers).

-

Data Analysis: Quantify the change in fluorescence intensity or the ratio of red to green fluorescence to determine the loss of mitochondrial membrane potential.

Visualizations

Experimental Workflow

Caption: General experimental workflow for investigating this compound.

Hypothesized Signaling Pathway

Caption: Hypothesized pathway for this compound-induced apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Role of mitochondrial membrane potential in the regulation of murine erythroleukemia cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of cells with different mitochondrial membrane potential during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Mebezonium Iodide Solutions for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebezonium Iodide is a quaternary ammonium compound that functions as a non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action involves the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to muscle relaxation and paralysis. This property makes it a compound of interest for in vivo studies related to muscle physiology, anesthesia, and neuromuscular diseases. Proper preparation of this compound solutions is critical to ensure the accuracy, reproducibility, and safety of such studies.

These application notes provide a detailed protocol for the preparation of this compound solutions for in vivo administration, including information on its chemical properties, recommended solvents, sterilization procedures, and stability.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₄₀I₂N₂ | [1][2][3] |

| Molecular Weight | 550.3 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Solubility | Soluble in water, slightly soluble in methanol. | [4] |

| Stability | Hygroscopic and moisture-sensitive. Stable under normal conditions, but can be affected by pH and temperature. | [1][4][5] |

Experimental Protocols

I. Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile physiological saline.

Materials:

-

This compound powder

-

Sterile physiological saline (0.9% NaCl) for injection

-

Sterile 15 mL or 50 mL conical tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile serological pipettes

-

0.22 µm sterile syringe filter

-

Sterile syringes

-

Laminar flow hood or biological safety cabinet

Procedure:

-

Aseptic Technique: Perform all steps under a laminar flow hood or in a biological safety cabinet to maintain sterility.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL solution, weigh 100 mg of this compound for a final volume of 10 mL.

-

Dissolution:

-

Transfer the weighed this compound powder into a sterile conical tube.

-

Add a small volume of sterile physiological saline (e.g., 5 mL for a final volume of 10 mL) to the tube.

-

Vortex the mixture until the powder is completely dissolved. The solution should be clear and free of particulates.

-

-

Volume Adjustment: Add sterile physiological saline to the solution to reach the final desired volume (e.g., bring the total volume to 10 mL).

-

Sterile Filtration:

-

Draw the this compound solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter the solution into a new sterile conical tube. This step removes any potential microbial contamination.[6]

-

-

Storage: Store the sterile stock solution in a clearly labeled, light-protected container at 2-8°C. The stability of the solution under these conditions should be validated for long-term storage.

II. Preparation of Dosing Solutions for In Vivo Administration

This protocol outlines the dilution of the stock solution to the final desired concentration for injection into laboratory animals.

Materials:

-

Sterile this compound stock solution (10 mg/mL)

-

Sterile physiological saline (0.9% NaCl) for injection

-

Sterile conical tubes

-

Sterile serological pipettes

-

Vortex mixer

Procedure:

-

Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet.

-

Calculation: Calculate the volume of the stock solution and sterile saline required to achieve the final desired concentration and volume. For example, to prepare 5 mL of a 1 mg/mL dosing solution from a 10 mg/mL stock solution, you would need 0.5 mL of the stock solution and 4.5 mL of sterile saline.

-

Dilution:

-

Pipette the calculated volume of sterile physiological saline into a sterile conical tube.

-

Add the calculated volume of the this compound stock solution to the saline.

-

Gently vortex the solution to ensure thorough mixing.

-

-

Pre-injection Preparation: Before injection, it is recommended to warm the dosing solution to near body temperature to avoid causing hypothermia in small animals.[7][8]

In Vivo Administration Guidelines

-

Route of Administration: The recommended route for neuromuscular blocking agents is intravenous (IV) injection to ensure rapid onset of action.[9] Intraperitoneal (IP) injection is also a possible alternative, though the onset of action may be slower and more variable.[7]

-

Dosage: The appropriate dose of this compound for in vivo studies will depend on the animal species and the desired level of muscle relaxation. Based on the reported intravenous LC50 of 15 mg/kg in dogs, a starting dose for efficacy studies in rodents could be in the range of 1-5 mg/kg.[5] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model. The oral LD50 in female rats is reported to be between 200-300 mg/kg.[5]

-

Monitoring: Animals administered this compound must be closely monitored for respiratory distress, as paralysis of the diaphragm can occur. Mechanical ventilation should be available if necessary.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing solutions for in vivo studies.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound solutions.

References

- 1. CAS 7681-78-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound | C19H40I2N2 | CID 71849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 7681-78-9 [amp.chemicalbook.com]

- 5. merck.com [merck.com]

- 6. Sterile Filtration | Sartorius [sartorius.com]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. az.research.umich.edu [az.research.umich.edu]

- 9. liberty.edu [liberty.edu]

Application Note & Protocol: Quantification of Mebezonium Iodide in Tissue Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mebezonium Iodide is a quaternary ammonium compound that functions as a neuromuscular blocking agent.[1][2] It is a component of the veterinary euthanasia solution Tanax (T-61), where it induces skeletal muscle paralysis.[1][3] Accurate quantification of this compound in tissue samples is crucial for forensic toxicology, pharmacokinetic studies, and drug metabolism research. Due to its chemical properties, specifically being a non-volatile and thermally labile quaternary ammonium compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical method for its sensitive and specific determination in complex biological matrices.[1][2]

This document provides a detailed protocol for the extraction and quantification of this compound in various tissue types using LC-MS/MS.

Quantitative Data Summary

The following table summarizes quantitative data for this compound concentrations found in different tissue types from a case study.

| Tissue Type | Concentration (mg/kg) | Analytical Method | Reference |

| Liver | 24.80 | LC-MS/MS | [4] |

| Muscle | 2.80 | LC-MS/MS | [4] |

Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Tissues

This protocol outlines a sensitive and direct method for the simultaneous determination of this compound in tissue samples.[4]

1. Sample Preparation: Homogenization and Extraction

-

Tissue Homogenization:

-

Accurately weigh approximately 1 gram of the tissue sample (e.g., liver, muscle).

-

Add the tissue to a homogenizer tube with a suitable volume of acetonitrile.

-

Homogenize the tissue until a uniform consistency is achieved.

-

Centrifuge the homogenate to separate the supernatant from the tissue debris.

-

-

Solid-Phase Extraction (SPE) with Ion-Pairing Reagent:

-

This procedure is particularly useful for quaternary ammonium compounds like this compound.[2]

-

Condition a C18 SPE cartridge.

-

To the supernatant from the homogenized tissue, add an ion-pairing reagent such as heptafluorobutyric acid (HFBA).[2]

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte (this compound) using an appropriate solvent.

-

2. Internal Standard

-

Lidocaine can be used as a suitable internal standard for this analysis.[4]

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: A C18 column, such as a Phenomenex Synergi Hydro RP C18, is recommended.[2]

-

Mobile Phase: A gradient mobile phase consisting of ammonium formate buffer and acetonitrile (pH 3.5) has been shown to be effective.[2]

-

Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive ionization.[4]

4. Quantification

-

Develop a calibration curve using standards of known this compound concentrations.

-

The limit of detection (LOD) and limit of quantitation (LOQ) for this method can reach as low as 0.01 mg/L and 0.05 mg/L, respectively.[4]

Visualizations

Signaling Pathway: Mechanism of Action

Caption: Competitive inhibition of acetylcholine at nicotinic receptors by this compound.

Experimental Workflow

Caption: Workflow for this compound quantification in tissue.

References

Application Notes and Protocols for Mebezonium Iodide in Neuromuscular Junction Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebezonium iodide is a quaternary ammonium compound that functions as a non-depolarizing neuromuscular blocking agent.[1][2] It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1] By competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine (ACh), this compound prevents the depolarization of the muscle fiber membrane, leading to muscle relaxation and, at sufficient concentrations, flaccid paralysis.[1]

Historically, this compound has been utilized in veterinary medicine as a component of the euthanasia solution T-61, in which it is combined with embutramide (a central nervous system depressant) and tetracaine (a local anesthetic).[1][3] In this formulation, this compound induces rapid muscle paralysis, including the respiratory muscles, contributing to the cessation of breathing.[1][4]

These application notes provide an overview of the mechanism of action of this compound and offer detailed protocols for its use in in vitro and in vivo neuromuscular junction research models. Due to a lack of publicly available, specific quantitative data for this compound, the provided tables include typical values for other well-characterized non-depolarizing neuromuscular blocking agents to serve as a comparative reference.

Mechanism of Action

At the neuromuscular junction, the arrival of an action potential at the motor neuron terminal triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to nAChRs on the postsynaptic muscle fiber membrane, causing a conformational change that opens the ion channel. The resulting influx of sodium ions leads to depolarization of the endplate, known as the end-plate potential (EPP).[5] If the EPP reaches a certain threshold, it initiates a muscle action potential, which propagates along the muscle fiber and triggers muscle contraction.[6]

This compound, as a competitive antagonist, binds to the same site on the nAChR as acetylcholine but does not activate the channel.[1] This reversible binding reduces the number of available receptors for acetylcholine, thereby decreasing the amplitude of the EPP.[7] When a sufficient number of receptors are blocked, the EPP can no longer reach the threshold required to trigger a muscle action potential, resulting in the inhibition of muscle contraction.[7]

Data Presentation

| Parameter | d-Tubocurarine | Pancuronium | Vecuronium | Rocuronium | This compound |

| Binding Affinity (Ki) for nAChR (nM) | ~30 - 40 | ~20 - 50 | ~30 - 60 | ~100 - 200 | Data not available |

| IC50 for nAChR Blockade (µM) | ~0.2 - 0.8 | ~0.1 - 0.5 | ~0.2 - 0.6 | ~0.5 - 2.0 | Data not available |

| Effective Dose (ED95) in Humans (mg/kg) | ~0.5 - 0.6 | ~0.06 - 0.07 | ~0.04 - 0.05 | ~0.3 | Data not available |

Experimental Protocols

In Vitro Phrenic Nerve-Hemidiaphragm Preparation (Rat or Mouse)

This ex vivo model is a classic preparation for studying the effects of neuromuscular blocking agents on synaptic transmission and muscle contraction.

Materials:

-

This compound

-

Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

-

Carbogen gas (95% O2, 5% CO2)

-

Dissection microscope and tools

-

Organ bath with stimulating and recording electrodes

-

Force transducer and data acquisition system

-

Physiological stimulator

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in distilled water or saline. This compound is soluble in water.[1]

-

Dissection: Euthanize a rat or mouse according to approved animal welfare protocols. Isolate the phrenic nerve and a section of the hemidiaphragm muscle.

-

Mounting the Preparation: Mount the hemidiaphragm in an organ bath containing Krebs-Ringer solution, continuously bubbled with carbogen at 37°C. Attach the tendinous end of the diaphragm to a force transducer.

-

Stimulation: Place the phrenic nerve on a stimulating electrode and deliver supramaximal stimuli (e.g., 0.2 ms duration at 0.1-0.2 Hz) to elicit twitch contractions of the diaphragm.

-

Data Recording: Record the isometric twitch tension using the force transducer and data acquisition system.

-

Application of this compound: After obtaining a stable baseline of twitch responses, add this compound to the organ bath in a cumulative or non-cumulative manner to achieve the desired final concentrations.

-

Data Analysis: Measure the reduction in twitch height as a percentage of the baseline to determine the concentration-response relationship and calculate the IC50.

Electrophysiological Recording of End-Plate Potentials (EPPs) and Miniature End-Plate Potentials (mEPPs)

This protocol allows for the direct measurement of the postsynaptic response to neurotransmitter release.

Materials:

-

Same as Protocol 1, plus:

-

Intracellular recording amplifier

-

Glass microelectrodes (10-20 MΩ) filled with 3 M KCl

-

Micromanipulator

Protocol:

-

Preparation and Mounting: Prepare and mount the phrenic nerve-hemidiaphragm as described in Protocol 1. To prevent muscle contraction from dislodging the microelectrode, the muscle can be paralyzed by either cutting the muscle tendons or by using a high concentration of Mg2+ or a low concentration of Ca2+ in the Krebs-Ringer solution. Alternatively, a non-penetrating muscle relaxant like µ-conotoxin can be used.[6]

-